

# Technical Guide: C<sub>13</sub>H<sub>10</sub>ClN<sub>3</sub> (Chloropyrimidinyl-Indole Scaffold)

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile

**CAS No.:** 339008-33-2

**Cat. No.:** B1599432

[Get Quote](#)

## Executive Summary

The molecular formula C<sub>13</sub>H<sub>10</sub>ClN<sub>3</sub> (MW: 243.69 g/mol) refers to a class of heterocyclic scaffolds used extensively in medicinal chemistry.<sup>[1][2]</sup> While several isomers exist, the most scientifically significant isomer for drug development is 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole.

This molecule serves as the core electrophilic intermediate for the synthesis of Osimertinib (Tagrisso®), a blockbuster drug used to treat non-small cell lung cancer (NSCLC) with the T790M mutation. Its structural integrity is paramount, as the chlorine atom at the C2-position of the pyrimidine ring functions as a "warhead" for subsequent nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions, allowing the attachment of solubilizing amine tails or effector groups.

## Part 1: Chemical Identity & Physicochemical Properties<sup>[2][3]</sup>

### Molecular Specifications

The compound is a fused heterocyclic system combining an electron-rich indole and an electron-deficient pyrimidine.

Property	Specification
IUPAC Name	3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole
Common Name	Osimertinib Intermediate II; AZD-9291 Intermediate
CAS Registry	1032452-86-0
Molecular Formula	C <sub>13</sub> H <sub>10</sub> ClN <sub>3</sub>
Molecular Weight	243.69 g/mol
Exact Mass	243.05632 Da
Appearance	Light yellow to off-white solid
Solubility	Soluble in DMSO, DMF, DCM; Low solubility in water
Melting Point	148–152 °C (Experimental)

## Structural Isomerism (Critical for QC)

In synthetic workflows, regioisomers can form.<sup>[1]</sup> Distinguishing the 2-chloro isomer (active intermediate) from the 4-chloro isomer is vital.

- Target Isomer (C2-Cl): 3-(2-chloropyrimidin-4-yl)-1-methylindole.<sup>[2][3][4]</sup> The Cl is between the two nitrogens.
- Impurity Isomer (C4-Cl): 3-(4-chloropyrimidin-2-yl)-1-methylindole. The Cl is para to the indole attachment.

## Part 2: Synthesis & Reaction Mechanism

### Synthetic Route

The synthesis typically involves the coupling of 1-methylindole with 2,4-dichloropyrimidine. This reaction exploits the electronic difference between the C2 and C4 positions of the pyrimidine

ring.

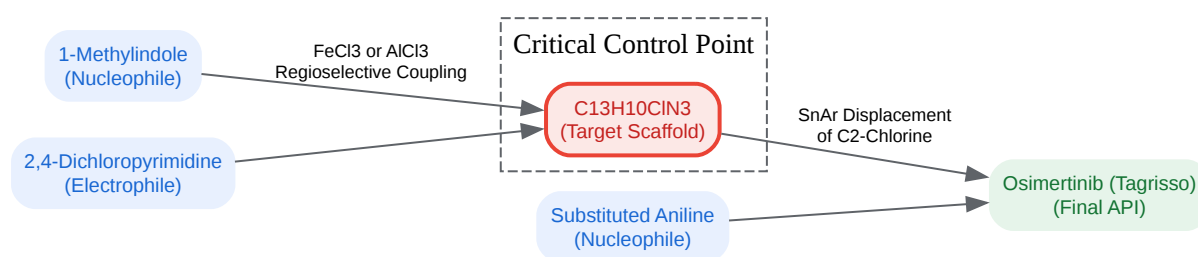
Reaction Logic:

- Nucleophile: C3 of the indole (electron-rich).
- Electrophile: C4 of the 2,4-dichloropyrimidine.
- Selectivity: The C4 position of the pyrimidine is more electrophilic (more susceptible to attack) than C2 due to resonance stabilization patterns, allowing for regioselective coupling.

## Mechanism of Action (Downstream)

In the context of drug synthesis,  $C_{13}H_{10}ClN_3$  acts as the electrophilic acceptor. The chlorine at position 2 is displaced by an aniline derivative (e.g., 4-fluoro-2-methoxy-5-nitroaniline) in an  $S_NAr$  reaction to build the full drug scaffold.

### Diagram 1: Synthesis & Utility Pathway



[Click to download full resolution via product page](#)

Caption: Synthesis workflow showing the regioselective formation of  $C_{13}H_{10}ClN_3$  and its conversion to the API.

## Part 3: Experimental Protocols

### Synthesis of 3-(2-chloropyrimidin-4-yl)-1-methylindole

Note: This protocol is adapted from standard process chemistry patents for EGFR inhibitors.

## Reagents:

- 1-Methylindole (1.0 eq)[4]
- 2,4-Dichloropyrimidine (1.2 eq)
- Iron(III) chloride ( $\text{FeCl}_3$ ) or Aluminum chloride ( $\text{AlCl}_3$ ) (1.5 eq)
- Solvent: 1,2-Dimethoxyethane (DME) or Dichloromethane (DCM)

## Procedure:

- Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine and 1-methylindole in DME under nitrogen atmosphere.
- Catalysis: Cool the mixture to 0°C. Slowly add  $\text{FeCl}_3$  in portions to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1) or HPLC. The product ( $\text{C}_{13}\text{H}_{10}\text{ClN}_3$ ) should appear as a major peak.
- Quench: Pour the reaction mixture into ice-cold water/methanol.
- Isolation: Filter the resulting precipitate. Wash the cake with cold water and methanol to remove unreacted pyrimidine.
- Purification: Recrystallize from Acetonitrile or Ethanol to remove the C4-regioisomer.

## Self-Validating Check:

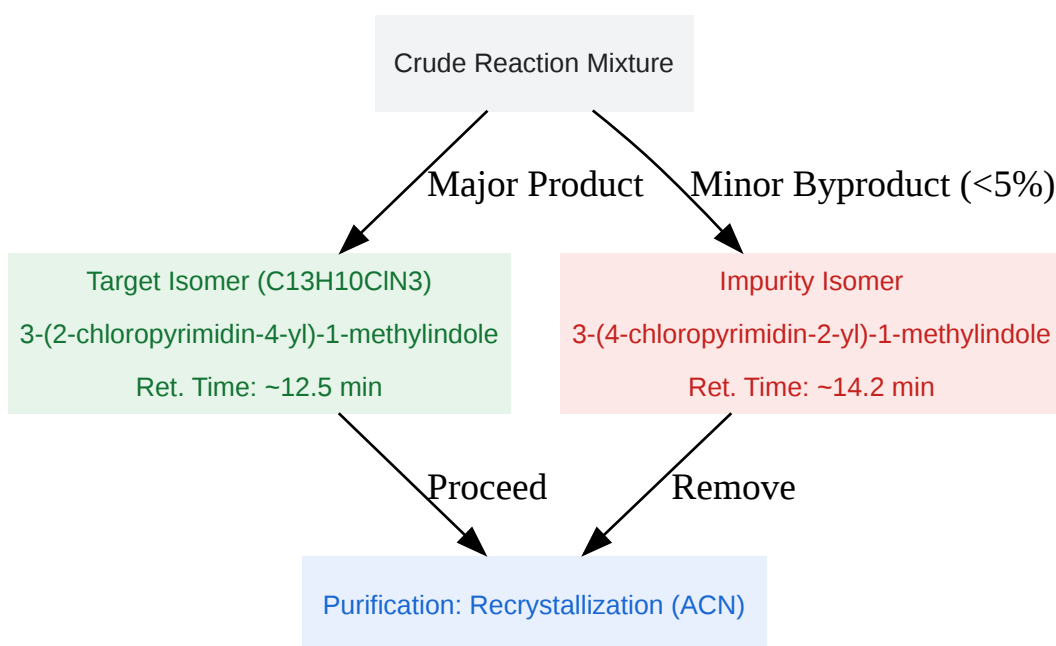
- $^1\text{H}$  NMR Verification: The indole C2-H proton typically appears as a singlet around 8.0–8.2 ppm. The pyrimidine protons will show a pair of doublets. If the coupling constant ( ) of the pyrimidine protons is ~5.0–5.5 Hz, the ring is intact.

## Analytical Characterization (QC Parameters)

To confirm identity and purity, the following parameters must be met:

Method	Acceptance Criteria
HPLC Purity	> 98.5% (Area %)
Mass Spec (ESI+)	$[M+H]^+ = 244.06 \pm 0.5$ Da
Isomeric Purity	< 0.15% of 4-chloro isomer (Critical for GMP)
Appearance	Yellow crystalline powder

## Diagram 2: Regioisomer Differentiation Logic



[Click to download full resolution via product page](#)

Caption: Separation logic for the target intermediate versus its regioisomer during QC.

## Part 4: Biological Relevance & Safety

### Mechanism in Drug Design

While  $C_{13}H_{10}ClN_3$  itself is an intermediate, its structure dictates the biological selectivity of the final drug. The indole moiety occupies the adenine binding pocket of the EGFR kinase domain, while the pyrimidine ring acts as the scaffold orienting the acrylamide warhead (added later) toward Cysteine-797 for covalent inhibition.

## Handling & Safety (GHS)

- Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
- Storage: Store at 2–8°C, inert atmosphere (Argon/Nitrogen).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 788151, 4-(Benzylamino)-2-chloronicotinonitrile. Retrieved from [\[Link\]](#)
- Finlay, M. R., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Journal of Medicinal Chemistry. (Context: Describes the synthetic route utilizing the indole-pyrimidine scaffold). Retrieved from [\[Link\]](#)
- Matrix Fine Chemicals. Product Specification: 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (CAS 1032452-86-0). [\[2\]](#)[\[3\]](#)[\[4\]](#) Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [aablocks.com](https://aablocks.com) [[aablocks.com](https://aablocks.com)]
- 2. [3-\(4-Chloropyrimidin-2-yl\)-1-methyl-1H-indole | Benchchem](#) [[benchchem.com](https://benchchem.com)]
- 3. [evitachem.com](https://evitachem.com) [[evitachem.com](https://evitachem.com)]
- 4. [3-\(2-CHLOROPYRIMIDIN-4-YL\)-1-METHYL-1H-INDOLE | CAS 1032452-86-0](#) [[matrix-fine-chemicals.com](https://matrix-fine-chemicals.com)]
- To cite this document: BenchChem. [Technical Guide: C<sub>13</sub>H<sub>10</sub>ClN<sub>3</sub> (Chloropyrimidinyl-Indole Scaffold)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1599432/docs#technical-guide-c-h-cln-chloropyrimidinyl-indole-scaffold>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)